molecular formula C13H21N5 B11732754 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine

3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B11732754
M. Wt: 247.34 g/mol
InChI Key: RAAAPQWNOLHNTM-UHFFFAOYSA-N
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Description

3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the condensation of 1,3-diketones with hydrazine derivatives. One common method is the reaction of acetylacetone with hydrazine hydrate, followed by subsequent functionalization steps to introduce the desired substituents . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple fields.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

3-methyl-1-(2-methylpropyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-10(2)8-18-9-13(11(3)16-18)14-7-12-5-6-15-17(12)4/h5-6,9-10,14H,7-8H2,1-4H3

InChI Key

RAAAPQWNOLHNTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2C)CC(C)C

Origin of Product

United States

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